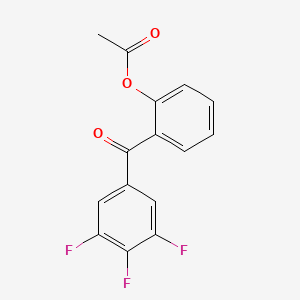

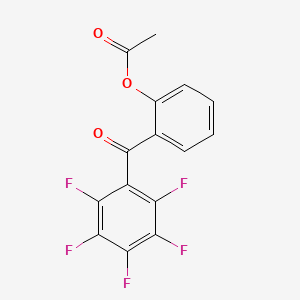

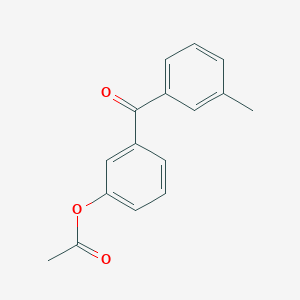

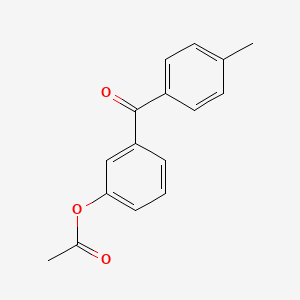

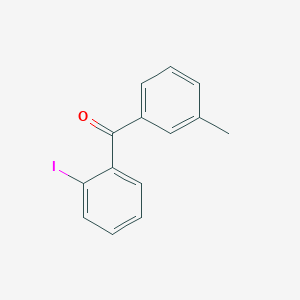

2-Iodo-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

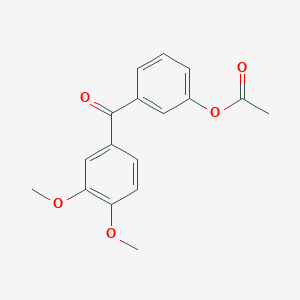

Molecular Structure Analysis

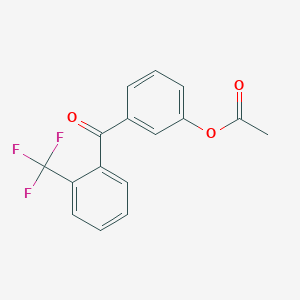

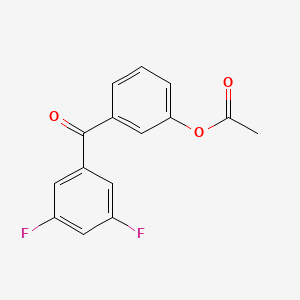

The molecular weight of “2-Iodo-3’-methylbenzophenone” is 322.14 g/mol. For more detailed structural information, it would be beneficial to refer to a reliable chemical database or conduct further experimental analysis.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3’-methylbenzophenone” are not available, iodinated compounds are frequently used as reagents in organic synthesis . The iodination of organic compounds opens comprehensive approaches for the synthesis of various biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Asymmetric Ligands and Complexes : 2-Iodo-3'-methylbenzophenone is involved in the synthesis of specific compounds, such as 1,11-diamino-dibenzo[d,f][1,3]dioxepine, which can lead to new asymmetric ligands and their complexes (Panunzi, Tuzi, & Tingoli, 2010).

Enthalpies of Formation : The study of the standard molar enthalpies of formation of methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, provides insights into their chemical properties and potential applications (Silva, Amaral, Guedes, & Gomes, 2006).

Photochemistry and Photoreactivity

Photoenolization Mechanism : Research into the photoenolization of 2-methylbenzophenone, which is closely related to 2-Iodo-3'-methylbenzophenone, sheds light on its photoreactivity and potential applications in photochemical processes (Ujiie, Kikuchi, & Kokubun, 1979).

Improved Performance in Light-Driven Reactions : A study shows that light-driven reactions of 2-methylbenzophenones, including 2-Iodo-3'-methylbenzophenone, occur with improved yields and reaction rates in a microfluidic photoreactor, indicating its potential in photochemical synthesis (Mateos et al., 2018).

Applications in Organic Chemistry and Catalysis

Selective Reactions and Synthesis : The role of 2-Iodo-3'-methylbenzophenone in facilitating selective chemical reactions, such as in the synthesis of various organic compounds, highlights its potential application in organic synthesis (Plíštil et al., 2006).

Ruthenium-Catalyzed Cyclization : Its use in ruthenium-catalyzed cyclization processes indicates potential applications in the development of new catalytic methods (Lin, Maddirala, & Liu, 2005).

Biomedical and Environmental Applications

- Fluorescent Sensor for Metal Detection : 2-Iodo-3'-methylbenzophenone derivatives have been used to develop a highly sensitive fluorescent sensor for Al3+ detection, which could be applied in environmental monitoring and biomedical research (Ye et al., 2014).

properties

IUPAC Name |

(2-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNZHFPSYPVQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.